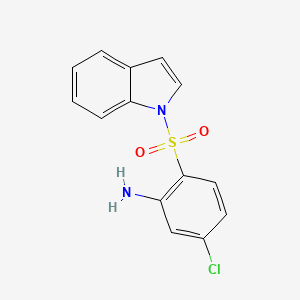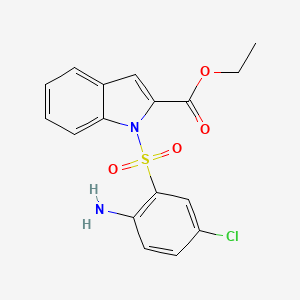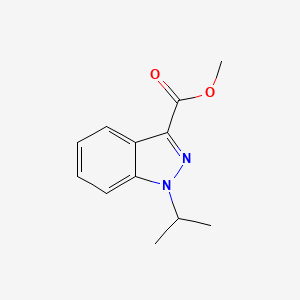
Methyl 1-isopropyl-1H-indazole-3-carboxylate
Overview
Description
Methyl 1-isopropyl-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This compound, specifically, is characterized by the presence of a methyl ester group at the 3-position and an isopropyl group at the 1-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-isopropyl-1H-indazole-3-carboxylate typically involves the esterification of 1-isopropyl-1H-indazole-3-carboxylic acid. One common method includes reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 1-isopropyl-1H-indazole-3-carboxylate is largely dependent on its interaction with biological targets. The indazole ring system can interact with various enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Lacks the isopropyl group at the 1-position, which may affect its biological activity and chemical reactivity.
1H-indazole-3-carboxylic acid: The carboxylic acid form of the compound, which can be converted to the ester through esterification reactions.
1-isopropyl-1H-indazole-3-carboxylic acid: The precursor to Methyl 1-isopropyl-1H-indazole-3-carboxylate, used in its synthesis.
Uniqueness
This compound is unique due to the presence of both the isopropyl and methyl ester groups, which can influence its solubility, reactivity, and biological activity. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-propan-2-ylindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14-10-7-5-4-6-9(10)11(13-14)12(15)16-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAMTVAJKORPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate](/img/structure/B3367242.png)
![Acetamide, N-[4-(3-oxopropyl)phenyl]-](/img/structure/B3367249.png)
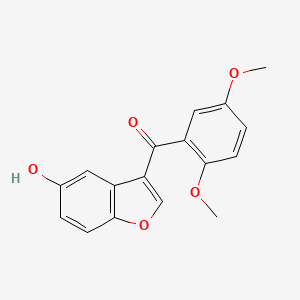
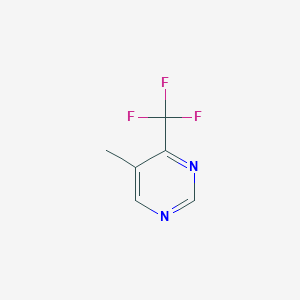
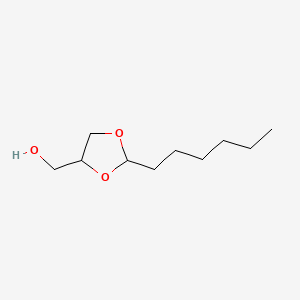
![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)
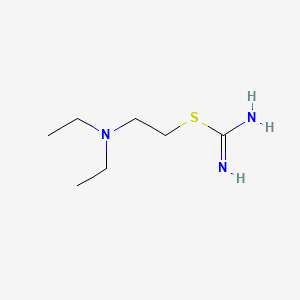
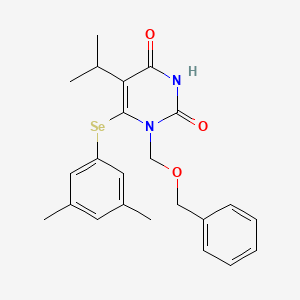

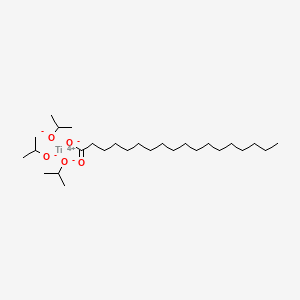
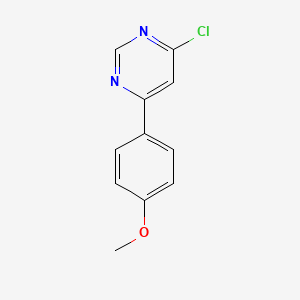
![1H-Isoxazolo[5,4-g]indazole](/img/structure/B3367325.png)
